N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H21N3O6S2 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.08717775 g/mol and the complexity rating of the compound is 824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
Heterocyclic Synthesis : The compound's framework is relevant in the synthesis of novel heterocyclic compounds. Research has shown that similar thiophene carboxamides are precursors in the synthesis of diverse heterocycles, including benzothienoquinolines and thienopyrimidines, which have various applications in materials science and pharmaceutical chemistry (McKenney & Castle, 1987), (Pokhodylo et al., 2010).
Novel Tandem Transformations : Specific transformations of amino and carbonyl/nitrile groups in thiophenes have been explored for synthesizing thienopyrimidine derivatives, indicating the compound's potential as a versatile intermediate in organic synthesis (Pokhodylo et al., 2010).
Pharmacological Properties
Synthetic Routes for Pharmacological Studies : While direct information on the title compound's pharmacological applications is limited, related research focuses on the synthesis and evaluation of thiophene derivatives for various pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties (Amr et al., 2010). This suggests a potential interest in exploring similar compounds for pharmacological research.
Material Science and Novel Compound Synthesis
Advanced Material Synthesis : The synthesis of complex heterocycles and polymers from thiophene carboxamides underlines the importance of such compounds in developing new materials with specific properties. The research demonstrates their utility in creating novel polymeric and molecular structures, which could have applications in nanotechnology, electronics, and as functional materials (Yu, Seino, & Ueda, 1999).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c24-18(13-5-1-3-7-15(13)23(26)27)22-20-17(14-6-2-4-8-16(14)30-20)19(25)21-12-9-10-31(28,29)11-12/h1,3,5,7,12H,2,4,6,8-11H2,(H,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELVKISKTKNECE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)NC4CCS(=O)(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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